molecular formula C5H16FNOSi2 B14441153 N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine CAS No. 79129-07-0

N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine

Cat. No.: B14441153
CAS No.: 79129-07-0
M. Wt: 181.36 g/mol
InChI Key: SFXUTJRWWRBUCG-UHFFFAOYSA-N
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Description

N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine is a unique organosilicon compound characterized by the presence of both fluoro and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine typically involves the reaction of trimethylsilanamine with a fluoro(dimethyl)silyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Trimethylsilanamine.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine has several applications in scientific research:

    Biology: Potential use in the modification of biomolecules for enhanced stability and activity.

    Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine involves the interaction of its silyl and fluoro groups with various molecular targets. The silyl group can act as a protecting group in organic synthesis, while the fluoro group can enhance the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilanamine: Lacks the fluoro group, making it less reactive.

    Fluoro(dimethyl)silyl derivatives: Similar reactivity but different applications due to the absence of the amine group.

Uniqueness

N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine is unique due to the combination of fluoro and silyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

79129-07-0

Molecular Formula

C5H16FNOSi2

Molecular Weight

181.36 g/mol

IUPAC Name

[[[fluoro(dimethyl)silyl]oxyamino]-dimethylsilyl]methane

InChI

InChI=1S/C5H16FNOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-5H3

InChI Key

SFXUTJRWWRBUCG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NO[Si](C)(C)F

Origin of Product

United States

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